(R)-N-[1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of anthracene, phenyl, diphenylphosphane, and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The process may start with the preparation of the anthracene derivative, followed by the introduction of the phenyl and diphenylphosphane groups. The final step usually involves the addition of the sulfinamide group under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also involve purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfinamide groups to amines.
Substitution: The phenyl and diphenylphosphane groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical intermediate or as a ligand in drug design. Its ability to interact with biological molecules could make it useful in the development of new therapeutic agents.
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers or nanomaterials, due to its structural properties. It may also find applications in catalysis or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of ®-N-((S)-1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-N-((S)-1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide include other sulfinamides, phosphane derivatives, and anthracene-containing molecules. Examples include:
- N-(2-(Anthracen-9-yl)phenyl)sulfinamide
- Diphenylphosphane derivatives
- Anthracene-based ligands
Uniqueness
The uniqueness of ®-N-((S)-1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for exploring new chemical reactions and developing innovative applications in various fields.
Properties
Molecular Formula |
C38H36NOPS |
---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
(R)-N-[1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H36NOPS/c1-38(2,3)42(40)39-36(27-41(30-18-6-4-7-19-30)31-20-8-5-9-21-31)34-24-14-15-25-35(34)37-32-22-12-10-16-28(32)26-29-17-11-13-23-33(29)37/h4-26,36,39H,27H2,1-3H3/t36?,42-/m1/s1 |
InChI Key |
LHDZLGWUAJVNNL-GFUZVTIYSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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